molecular formula C15H11NO2 B178465 3-Phenyl-2,4-quinolinediol CAS No. 14933-29-0

3-Phenyl-2,4-quinolinediol

Cat. No. B178465
CAS RN: 14933-29-0
M. Wt: 237.25 g/mol
InChI Key: WNISVGSZMGXKHE-UHFFFAOYSA-N
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Description

3-Phenyl-2,4-quinolinediol, also known as PQQ, is a redox cofactor that is found in many bacterial and plant species. PQQ has been shown to have a variety of physiological and biochemical effects, including its ability to act as a potent antioxidant, stimulate mitochondrial biogenesis, and modulate gene expression. In

Mechanism Of Action

3-Phenyl-2,4-quinolinediol's mechanism of action is not fully understood, but it is believed to act as a redox cofactor that can transfer electrons between enzymes and other molecules. 3-Phenyl-2,4-quinolinediol has been shown to stimulate the production of a variety of growth factors, including nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons in the brain.

Biochemical And Physiological Effects

3-Phenyl-2,4-quinolinediol has been shown to have a variety of biochemical and physiological effects. In addition to its ability to stimulate mitochondrial biogenesis, 3-Phenyl-2,4-quinolinediol has been shown to act as a potent antioxidant, protecting cells from oxidative damage. 3-Phenyl-2,4-quinolinediol has also been shown to modulate gene expression, which can have a variety of downstream effects on cellular function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Phenyl-2,4-quinolinediol in lab experiments is its ability to stimulate mitochondrial biogenesis, which can be useful for studying the effects of mitochondrial dysfunction on cellular function. However, 3-Phenyl-2,4-quinolinediol's effects on gene expression can also be a limitation, as it can be difficult to isolate the specific effects of 3-Phenyl-2,4-quinolinediol from the downstream effects of altered gene expression.

Future Directions

There are many potential future directions for research on 3-Phenyl-2,4-quinolinediol. One promising area of research is in the development of 3-Phenyl-2,4-quinolinediol-based therapies for age-related diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand 3-Phenyl-2,4-quinolinediol's mechanism of action and its effects on gene expression. Finally, more research is needed to determine the safety and efficacy of 3-Phenyl-2,4-quinolinediol in humans, as most of the current research has been conducted in animal models.

Synthesis Methods

The synthesis of 3-Phenyl-2,4-quinolinediol is a complex process that involves several steps. One of the most common methods of synthesizing 3-Phenyl-2,4-quinolinediol is through the oxidation of 2,4-dihydroxyquinoline with a variety of oxidizing agents. This process typically involves the use of a strong oxidant, such as potassium permanganate or sodium hypochlorite, which is added to a solution of 2,4-dihydroxyquinoline in an organic solvent. The reaction is then heated to promote oxidation, resulting in the formation of 3-Phenyl-2,4-quinolinediol.

Scientific Research Applications

3-Phenyl-2,4-quinolinediol has been the subject of extensive scientific research over the past few decades. One of the most promising applications of 3-Phenyl-2,4-quinolinediol is in the field of anti-aging research. Studies have shown that 3-Phenyl-2,4-quinolinediol can stimulate mitochondrial biogenesis, which is the process by which new mitochondria are formed within cells. Mitochondria are responsible for producing energy within cells, and their dysfunction has been linked to a variety of age-related diseases, including Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-hydroxy-3-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNISVGSZMGXKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164221
Record name 3-Phenyl-2,4-quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Phenyl-2,4-quinolinediol

CAS RN

14933-29-0
Record name 3-Phenyl-2,4-quinolinediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC16582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-2,4-quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-2,4-QUINOLINEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SFL4LU2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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